N-(tert-Butoxycarbonyl)-L-cyclohexylglycine: A Technical Guide for Researchers
N-(tert-Butoxycarbonyl)-L-cyclohexylglycine: A Technical Guide for Researchers
CAS Number: 109183-71-3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-L-cyclohexylglycine (Boc-L-cyclohexylglycine), a non-proteinogenic amino acid derivative crucial in peptide synthesis and drug discovery. This document details its chemical and physical properties, provides representative experimental protocols for its synthesis and application, and explores its role in the development of novel therapeutics.
Core Properties and Specifications
N-(tert-Butoxycarbonyl)-L-cyclohexylglycine is a synthetic amino acid characterized by a cyclohexyl side chain and an N-terminal tert-butoxycarbonyl (Boc) protecting group. The bulky, hydrophobic cyclohexyl group can impart unique conformational constraints and metabolic stability to peptides, making it a valuable building block in medicinal chemistry. The Boc group is an acid-labile protecting group widely employed in solid-phase peptide synthesis (SPPS).
Chemical and Physical Properties
A summary of the key physical and chemical properties of N-(tert-Butoxycarbonyl)-L-cyclohexylglycine is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 109183-71-3 | [1] |
| Molecular Formula | C₁₃H₂₃NO₄ | [1] |
| Molecular Weight | 257.32 g/mol | [1] |
| Appearance | White to off-white powder or crystalline solid | [1] |
| Melting Point | 94 - 96 °C | [2] |
| Optical Rotation | [α]²⁰/D = +9.0 to +12.0° (c=1, MeOH) | [3] |
| Solubility | Limited solubility in water; soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide. | [1] |
| Purity (HPLC) | ≥ 98% | [3] |
Spectroscopic Data
| Spectroscopic Data | Interpretation |
| ¹H NMR | Consistent with the structure of N-(tert-Butoxycarbonyl)-L-cyclohexylglycine. |
| Infrared (IR) | Conforms to the characteristic functional groups present in the molecule. |
Synthesis of N-(tert-Butoxycarbonyl)-L-cyclohexylglycine
Representative Synthetic Protocol
Reaction Principle: The synthesis involves the protection of the amino group of L-cyclohexylglycine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The base deprotonates the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O.
Materials:
-
L-Cyclohexylglycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Dioxane or another suitable organic solvent
-
Water
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Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl) or citric acid for acidification
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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Dissolution: Dissolve L-cyclohexylglycine in an aqueous solution of sodium carbonate.
-
Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate in dioxane dropwise at a controlled temperature (e.g., 0-10 °C).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Workup:
-
Remove the organic solvent (dioxane) under reduced pressure.
-
Wash the remaining aqueous solution with a non-polar solvent like hexane to remove unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a suitable acid (e.g., cold 1M HCl or citric acid solution).
-
-
Extraction: Extract the acidified aqueous layer with ethyl acetate.
-
Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude N-(tert-Butoxycarbonyl)-L-cyclohexylglycine can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Application in Solid-Phase Peptide Synthesis (SPPS)
N-(tert-Butoxycarbonyl)-L-cyclohexylglycine is a key building block in Boc-based solid-phase peptide synthesis (SPPS). The Boc protecting group is stable to the basic conditions used for peptide bond formation but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[5]
General Boc-SPPS Workflow
The following diagram illustrates the general cycle of Boc-SPPS.
Detailed Experimental Protocol for a Coupling Step
This protocol describes a single coupling step using N-(tert-Butoxycarbonyl)-L-cyclohexylglycine in a manual Boc-SPPS procedure.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
N-(tert-Butoxycarbonyl)-L-cyclohexylglycine
-
Coupling reagent (e.g., HBTU/HOBt or HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DCM.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM to remove TFA and the cleaved Boc group.
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine by treating the resin with a solution of 5-10% DIEA in DCM.
-
Washing: Wash the resin with DCM and then with DMF to prepare for the coupling reaction.
-
Activation of Boc-L-cyclohexylglycine: In a separate vessel, dissolve N-(tert-Butoxycarbonyl)-L-cyclohexylglycine (e.g., 3 equivalents relative to the resin substitution) and a coupling reagent like HBTU/HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to activate the carboxylic acid.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a ninhydrin test indicates the absence of free primary amines.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Biological and Pharmaceutical Relevance
N-(tert-Butoxycarbonyl)-L-cyclohexylglycine is a valuable building block in the synthesis of peptidomimetics and other small molecules with therapeutic potential. The incorporation of the cyclohexylglycine moiety can enhance the metabolic stability of peptides by making them more resistant to proteolytic degradation.[6]
Role in Hepatitis C Virus (HCV) Protease Inhibitors
Several potent inhibitors of the Hepatitis C virus NS3/4A serine protease incorporate a cyclohexylglycine or a related moiety.[2] The NS3/4A protease is essential for the replication of the virus, as it is responsible for cleaving the viral polyprotein into functional non-structural proteins.[2][7] Inhibition of this protease blocks viral maturation and replication.
The diagram below illustrates the role of the HCV NS3/4A protease and the mechanism of its inhibition.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Analogues of cyclohexylglycine have been investigated as potent inhibitors of dipeptidyl peptidase IV (DPP-IV).[1] DPP-IV is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are involved in glucose homeostasis. Inhibition of DPP-IV increases the levels of active GLP-1, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner. This makes DPP-IV inhibitors a valuable class of drugs for the treatment of type 2 diabetes.
Safety and Handling
N-(tert-Butoxycarbonyl)-L-cyclohexylglycine should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. As a general precaution, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Conclusion
N-(tert-Butoxycarbonyl)-L-cyclohexylglycine is a versatile and valuable building block for researchers and scientists in the fields of peptide chemistry and drug development. Its unique structural features contribute to the design of peptidomimetics with enhanced stability and biological activity. The well-established protocols for its use in Boc-SPPS, coupled with its demonstrated utility in the development of inhibitors for key therapeutic targets like HCV protease and DPP-IV, underscore its importance in modern medicinal chemistry. This guide provides a foundational understanding of its properties and applications, serving as a resource for its effective utilization in research and development.
References
- 1. 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Boc-N-cyclohexyl-glycine synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protease inhibitors for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
